2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine
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Description
2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C29H18Cl2N4O4 and its molecular weight is 557.39. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties in Coordination Chemistry
Compounds featuring benzodioxol and chloroimidazo[1,2-a]pyridine subunits are often explored for their luminescent properties, especially when coordinated with lanthanides. For instance, studies on lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines have revealed significant insights into their structural and photophysical properties. These compounds demonstrate potential applications in luminescent materials, highlighting their relevance in creating advanced optical devices and sensors. The detailed investigation into these complexes' quantum yields and luminescent behavior underlines the crucial role of the ligand's electronic structure and its interaction with the metal ion (Petoud et al., 1997).
Catalytic Applications in Organic Synthesis
Benzimidazole and pyridine derivatives serve as efficient ligands in catalysis, facilitating various organic transformations. For example, 2-Pyridin-2-yl-1H-benzoimidazole has been identified as a versatile ligand for copper-catalyzed cross-coupling reactions, enhancing the formation of C-N and C-O bonds. This demonstrates the compound's potential in synthesizing complex organic molecules, offering a pathway to more efficient and sustainable chemical processes (Kabir et al., 2010).
Anticancer Activity
Compounds containing benzimidazole frameworks, such as Zn(II) complexes, have shown potential anticancer activity against various carcinoma cell lines. Research into these complexes' interaction with DNA and their cell cycle arrest properties provides valuable insights into their mechanism of action, suggesting a promising avenue for the development of new cancer therapies. The selective cytotoxicity towards specific cancer cell types emphasizes the importance of molecular structure in designing effective chemotherapeutic agents (Zhao et al., 2015).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-[[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl]-6-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl2N4O4/c30-18-3-7-26-32-28(16-1-5-22-24(9-16)38-14-36-22)20(34(26)12-18)11-21-29(33-27-8-4-19(31)13-35(21)27)17-2-6-23-25(10-17)39-15-37-23/h1-10,12-13H,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHJVZOEOVOVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)CC5=C(N=C6N5C=C(C=C6)Cl)C7=CC8=C(C=C7)OCO8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine |
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